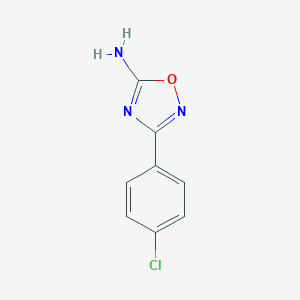

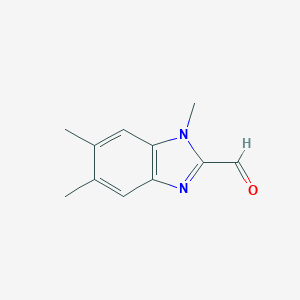

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine

Overview

Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques (FT-IR, NMR, and HRMS) and single-crystal X-ray diffraction . The structural geometry (bond lengths, bond angles, and torsion angles), the electronic properties of mono and dimeric forms of the compound were calculated using the density functional theory (DFT) method .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, the compound “2,5-Bis(4-chlorophenyl)-1,3,4-Oxadiazole” exhibits C–H…N intermolecular interactions and is stabilized by π–π interactions between the oxadiazole and phenyl rings .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound “5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole” exhibited n→π* UV absorption peak of UV cutoff edge .Scientific Research Applications

Antiviral Activity

The compound has been synthesized and tested for its antiviral activity . Specifically, it has shown potential in combating the tobacco mosaic virus . This makes it a promising candidate for further research in the development of antiviral drugs or treatments.

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various derivatives . These derivatives have been synthesized in a six-step process starting from 4-chlorobenzoic acid . The synthesized derivatives have shown a range of biological activities, further expanding the potential applications of the parent compound .

Biological Activities

The compound and its derivatives have been associated with a wide range of biological activities. This includes potential applications in medicinal chemistry due to their various biological activities.

Nonlinear Optics

The compound has potential applications in nonlinear optics . Studies have confirmed its potential through second and third harmonic generation studies at five different characteristic wavelengths . The static and dynamic polarizability are found to be many-fold higher than that of urea .

Drug Discovery

The compound is used in scientific research for drug discovery. Its diverse applications in medicinal chemistry make it a valuable compound in the search for new drugs.

Material Synthesis

The compound is used in the synthesis of materials. Its unique structure and properties make it a useful component in the creation of new materials.

Biological Studies

The compound is used in biological studies. Its wide range of biological activities makes it a valuable tool in understanding various biological processes.

Agricultural Applications

The compound and its derivatives have potential agricultural applications . They have been reported to possess antifungal properties, which could be useful in protecting crops .

Mechanism of Action

Target of Action

It’s structurally similar to carbonyl cyanide m-chlorophenyl hydrazone (cccp), which is a chemical inhibitor of oxidative phosphorylation . Also, 1,3,4-oxadiazole derivatives have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .

Mode of Action

It’s structurally similar to cccp, which acts as an ionophore and reduces the ability of atp synthase to function optimally . Additionally, 1,3,4-oxadiazole derivatives have been shown to inhibit the activity of various enzymes, contributing to their antiproliferative effects .

Biochemical Pathways

It’s structurally similar to cccp, which causes an uncoupling of the proton gradient established during the normal activity of electron carriers in the electron transport chain . Additionally, 1,3,4-oxadiazole derivatives have been shown to interact with nucleic acids, enzymes, and globular proteins .

Pharmacokinetics

It’s structurally similar to cccp, which is routinely used as an experimental uncoupling agent in cell and molecular biology .

Result of Action

It’s structurally similar to cccp, which causes the gradual destruction of living cells and death of the organism . Additionally, 1,3,4-oxadiazole derivatives have been shown to have antiproliferative effects .

Safety and Hazards

Future Directions

Research on similar compounds suggests potential future directions. For instance, the compound “1,3,4-oxadiazole” has been found to have potential applications in treating various diseases . Therefore, “3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine” might also have potential applications in the medical field.

properties

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-3-1-5(2-4-6)7-11-8(10)13-12-7/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZRRWKAVUBFQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345762 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

CAS RN |

114212-86-1 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methoxy-3,7-dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,10(1H)-trione](/img/structure/B53694.png)